2,5-diamino-4-hydroxy-6-(2/'-deoxyribosyl)-formamidopyrimidine 2,5-diamino-4-hydroxy-6-(2/'-deoxyribosyl)-formamidopyrimidine
Brand Name: Vulcanchem
CAS No.: 149438-16-4
VCID: VC0115959
InChI: InChI=1S/C10H15N5O5/c11-7-8(13-10(12)14-9(7)19)15(3-17)6-1-4(18)5(2-16)20-6/h3-6,16,18H,1-2,11H2,(H3,12,13,14,19)/t4-,5+,6-/m0/s1
SMILES: C1C(C(OC1N(C=O)C2=C(C(=O)N=C(N2)N)N)CO)O
Molecular Formula: C10H15N5O5
Molecular Weight: 285.26 g/mol

2,5-diamino-4-hydroxy-6-(2/'-deoxyribosyl)-formamidopyrimidine

CAS No.: 149438-16-4

Main Products

VCID: VC0115959

Molecular Formula: C10H15N5O5

Molecular Weight: 285.26 g/mol

2,5-diamino-4-hydroxy-6-(2/'-deoxyribosyl)-formamidopyrimidine - 149438-16-4

CAS No. 149438-16-4
Product Name 2,5-diamino-4-hydroxy-6-(2/'-deoxyribosyl)-formamidopyrimidine
Molecular Formula C10H15N5O5
Molecular Weight 285.26 g/mol
IUPAC Name N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide
Standard InChI InChI=1S/C10H15N5O5/c11-7-8(13-10(12)14-9(7)19)15(3-17)6-1-4(18)5(2-16)20-6/h3-6,16,18H,1-2,11H2,(H3,12,13,14,19)/t4-,5+,6-/m0/s1
Standard InChIKey JQQDDYBLAOTOTK-JKUQZMGJSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@@H]1N(C=O)C2=C(C(=O)N=C(N2)N)N)CO)O
SMILES C1C(C(OC1N(C=O)C2=C(C(=O)N=C(N2)N)N)CO)O
Canonical SMILES C1C(C(OC1N(C=O)C2=C(C(=O)N=C(N2)N)N)CO)O
Synonyms 2,5-diamino-4-hydroxy-6-(2/'-deoxyribosyl)-formamidopyrimidine
PubChem Compound 192443
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator